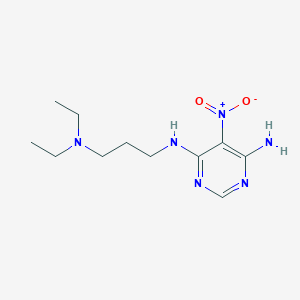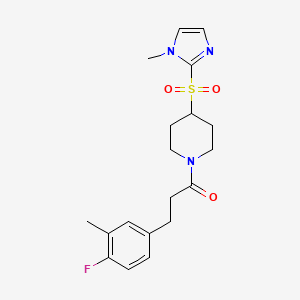
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of thiadiazoles. It exhibits various biological activities, making it a subject of interest in medicinal and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol: : This involves the reaction of thiourea with hydrazine hydrate in an acidic medium.
Formation of 3-cyclohexylureido intermediate: : This intermediate is synthesized by reacting cyclohexyl isocyanate with the 5-amino-1,3,4-thiadiazole-2-thiol.
Final coupling reaction: : The intermediate is then reacted with 4-ethoxyphenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production follows similar synthetic routes but often uses continuous flow reactions and optimized conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, especially at the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of the nitro groups (if present) can lead to amino derivatives.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Utilizes reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Requires strong acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Amino derivatives
Substitution: : Various phenyl-substituted derivatives
Applications De Recherche Scientifique
Chemistry
The compound is studied for its reactivity and as a precursor for other thiadiazole-based compounds.
Biology
It exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine
The compound's biological activities are leveraged for developing new therapeutic agents, especially targeting resistant bacterial strains and cancer cells.
Industry
Used as an intermediate in the synthesis of dyes, agrochemicals, and polymers.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of enzyme activities essential for microbial and cancer cell survival. It targets specific enzymes involved in DNA replication and protein synthesis, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
2-((5-(3-Methylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
The cyclohexylureido moiety in this compound provides unique steric and electronic properties, enhancing its biological activity compared to its analogs. This makes it more effective in certain applications, such as antimicrobial and anticancer therapies.
There you go! Now you have an in-depth overview of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide. Anything else you want to delve into?
Propriétés
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-2-27-15-10-8-14(9-11-15)20-16(25)12-28-19-24-23-18(29-19)22-17(26)21-13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,20,25)(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUHILNHRPUIPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide](/img/structure/B2406765.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)
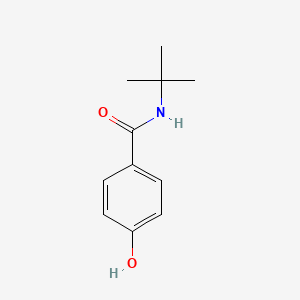
![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)
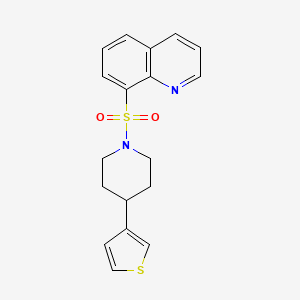
![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)
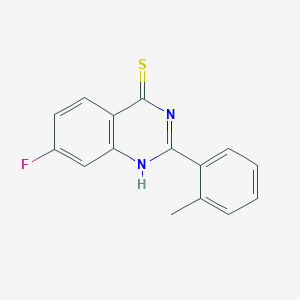
![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)
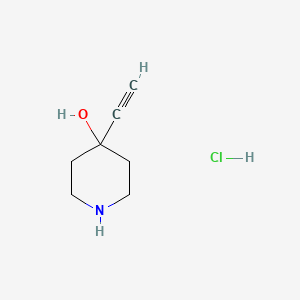
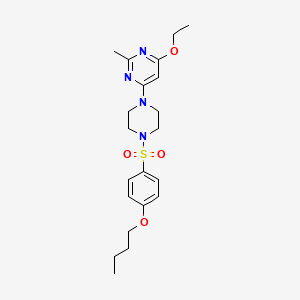
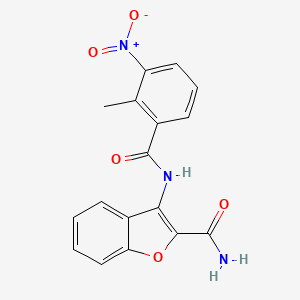
![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)
